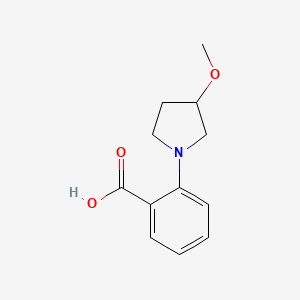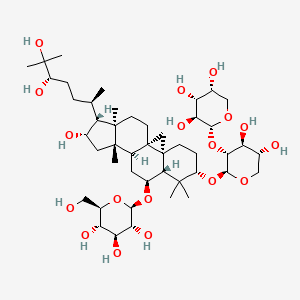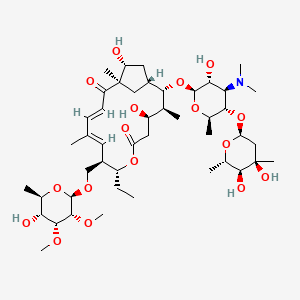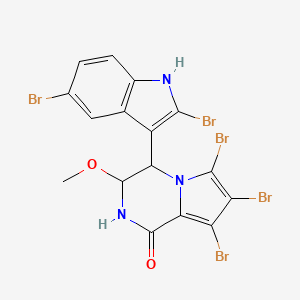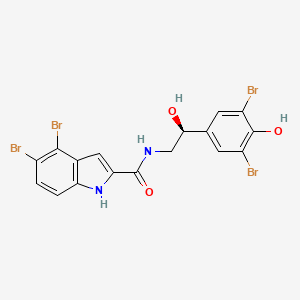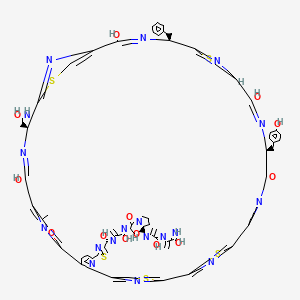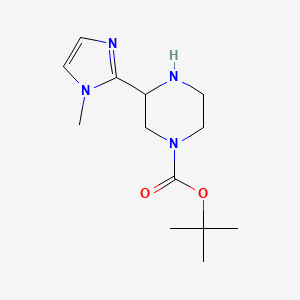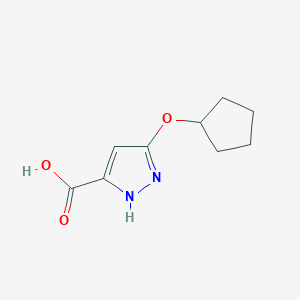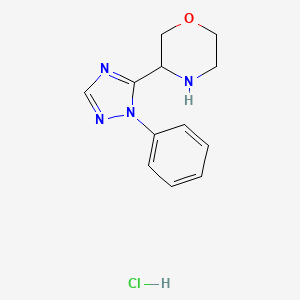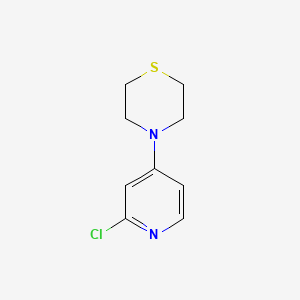
4-(2-Chloropyridin-4-yl)thiomorpholine
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “4-(2-Chloropyridin-4-yl)thiomorpholine” is1S/C9H11ClN2S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the utility of thiomorpholine derivatives, including those related to 4-(2-Chloropyridin-4-yl)thiomorpholine, in antimicrobial applications. For instance, the synthesis and evaluation of thiomorpholine derivatives have shown promising antimicrobial activity, suggesting their potential as bioactive molecules in therapeutic applications. The structural modification of thiomorpholine compounds aims to enhance their bioavailability and reduce microbial resistance, highlighting the relevance of these compounds in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Corrosion Inhibition
Thiomorpholine derivatives have also been investigated for their corrosion inhibition properties. For example, thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) and its analogs have been synthesized and tested for their efficiency in inhibiting iron corrosion in sodium chloride solution. These studies revealed that TMPA derivatives are effective corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. This application is particularly relevant in industries where metal corrosion is a significant concern, offering a method to extend the lifespan of metal components in corrosive environments (Amar et al., 2006).
Organic Synthesis
This compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules. The ability to introduce various functional groups through reactions involving thiomorpholine derivatives enables the construction of molecules with desired biological activities. This versatility makes thiomorpholine an important scaffold in the synthesis of pharmaceuticals and other bioactive compounds. The synthesis of novel compounds with potential antifungal and antibacterial activities from thiomorpholine derivatives underscores the importance of this chemical class in medicinal chemistry research (Narayana et al., 2007).
Safety and Hazards
This compound is associated with several hazard statements, including causing severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(2-chloropyridin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSNGLPYLPJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)

